NK1 Receptor Binding Affinity: Cross‑Chemotype Comparison with Aprepitant
In a competition radioligand‑binding assay using human NK1 receptor expressed in HEK293 cell membranes, 3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide (BDBM261486) displaced [125I]-substance P with an IC50 of 2.35 nM [1]. Under comparable assay conditions (human NK1 receptor, HEK293 membranes, [125I]-substance P displacement), the prototypical NK1 antagonist aprepitant (MK-0869) exhibited an IC50 of 0.090 nM [2]. Although aprepitant shows higher affinity, the 3,3-dimethylbutanamide scaffold provides a chemically distinct starting point for lead optimization programs aiming to bias pharmacokinetic properties or off‑target selectivity without reliance on the morpholine core that dominates many clinical‑stage NK1 antagonists.
| Evidence Dimension | Human NK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 2.35 nM |
| Comparator Or Baseline | Aprepitant (MK-0869), IC50 = 0.090 nM |
| Quantified Difference | Aprepitant is ~26‑fold more potent; however, the target compound offers a distinct sulfonamide‑piperidine pharmacophore. |
| Conditions | Competition binding: [125I]-substance P displacement, human NK1 receptor expressed in HEK293 cell membranes, pH 7.4, 2°C |
Why This Matters
Procurement of the target compound enables SAR studies that explore the sulfonamide‑piperidine region of chemical space orthogonal to the morpholine‑triazolone chemotype, which may yield candidates with differentiated ADME or selectivity profiles.
- [1] BindingDB. BDBM261486. IC50: 2.35 nM for human Substance-P (NK1) receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=261486 (accessed 2024). View Source
- [2] BindingDB. BDBM50179505 (Aprepitant). IC50: 0.090 nM for human NK1 receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50179505 (accessed 2024). View Source
